![molecular formula C9H13FO B14416175 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one CAS No. 84553-39-9](/img/structure/B14416175.png)
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobicyclo[221]heptan-1-yl)ethan-1-one is a chemical compound characterized by its unique bicyclic structure and the presence of a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one typically involves the fluorination of a bicyclo[2.2.1]heptane derivative. One common method includes the reaction of bicyclo[2.2.1]heptan-1-one with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced equipment to maintain the necessary reaction conditions. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide in acetone or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobicyclo[2.2.1]heptan-1-amine: A related compound with an amine group instead of a ketone.
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane: Another fluorinated bicyclic compound with an ethynyl group.
Uniqueness
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one is unique due to its specific combination of a fluorine atom and a ketone group within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
84553-39-9 |
|---|---|
Molekularformel |
C9H13FO |
Molekulargewicht |
156.20 g/mol |
IUPAC-Name |
1-(4-fluoro-1-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C9H13FO/c1-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3 |
InChI-Schlüssel |
FXQLYQLITQXYGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C12CCC(C1)(CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
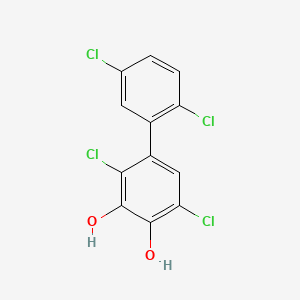
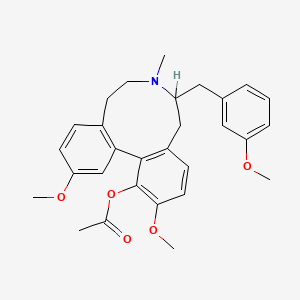


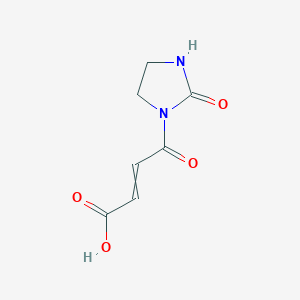

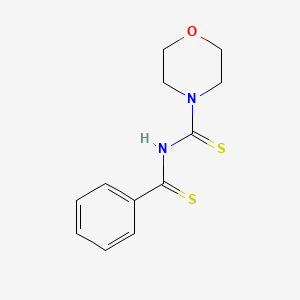
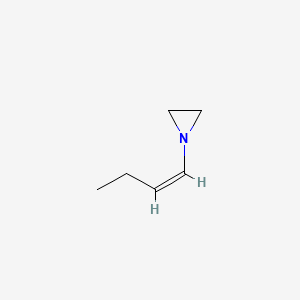
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
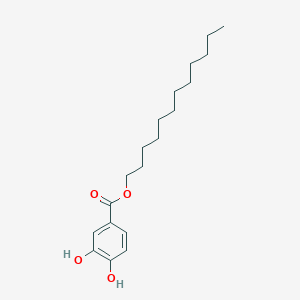
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
